Stachyose tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBMRUQRXAFOAH-KTDNCYJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10094-58-3, 470-55-3 | |

| Record name | Stachyose tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stachyose tetrahydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

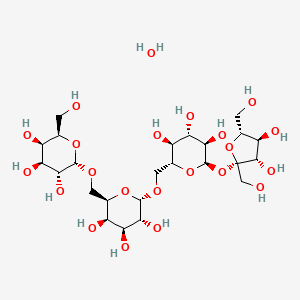

Stachyose (B150584) tetrahydrate, a non-digestible tetrasaccharide, is emerging as a significant functional food ingredient and potential therapeutic agent. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, its primary mechanism of action is centered on its role as a prebiotic. By selectively promoting the proliferation of beneficial gut microbiota, stachyose tetrahydrate modulates the host's immune system and metabolic functions, primarily through the production of short-chain fatty acids (SCFAs). This guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, and biological activities of this compound, with a focus on its impact on gut health and associated signaling pathways.

Chemical Structure and Identification

Stachyose is a tetrasaccharide with the systematic IUPAC name β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside. It is commonly found in its tetrahydrate form.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate |

| Molecular Formula | C24H42O21·4H2O |

| CAS Number | 10094-58-3 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in research and product development.

Table 2: Physicochemical Properties of Stachyose and its Tetrahydrate Form

| Property | Stachyose (Anhydrous) | This compound |

| Molecular Weight | 666.58 g/mol | 738.64 g/mol |

| Melting Point | 170 °C[1] | 95-105 °C |

| Density | 1.84 g/cm³ (20 °C)[1][2] | Not available |

| Optical Rotation ([α]D) | +131.3°[1] | Not available |

| Solubility | - Water: 50 mg/mL (clear, colorless)[1]- DMSO: Soluble- Ethanol: Insoluble | - Water: 100 mg/mL[3]- DMSO: 100 mg/mL[3]- Ethanol: Insoluble[3] |

| Appearance | White to off-white solid | White to off-white crystalline powder |

Natural Sources and Extraction

Stachyose is naturally present in a variety of plants, particularly in legumes such as soybeans and green beans. The primary method for its commercial extraction is water extraction, valued for its simplicity and environmental friendliness.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify stachyose in a sample matrix.

Methodology:

-

Instrumentation: HPLC system with a refractive index (RI) detector.

-

Column: Amino Propyl (NH2) Column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: Acetonitrile:Water (70:30, v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.5 mg/mL to 5.0 mg/mL.[4]

-

Sample Preparation:

-

Solid Samples: Weigh approximately 1 g of the homogenized sample, add 20 mL of deionized water, and extract using ultrasonication for 30 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.[4]

-

Liquid Samples: Dilute the sample with deionized water to bring the expected stachyose concentration within the calibration range and filter through a 0.45 µm syringe filter.[4]

-

-

Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of stachyose in the samples from the calibration curve.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

Objective: To determine the concentration of stachyose in biological matrices like plasma.

Methodology:

-

Instrumentation: LC-MS/MS system.

-

Chromatography:

-

Mass Spectrometry:

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of stachyose.

Methodology:

-

Instrumentation: NMR Spectrometer (e.g., 600 MHz).[7]

-

Solvent: Deuterated water (D2O).[7]

-

Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing further confirmation of the glycosidic linkages and the overall 3D structure.

-

-

Biological Activity and Signaling Pathways

The primary biological function of this compound is its prebiotic activity. Being indigestible by human enzymes, it reaches the colon intact where it is fermented by beneficial gut bacteria.

Prebiotic Mechanism and SCFA Production

Stachyose selectively stimulates the growth of probiotic bacteria such as Bifidobacterium and Akkermansia. This fermentation process leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.

Modulation of Host Signaling Pathways

SCFAs produced from stachyose fermentation act as signaling molecules that influence various host physiological processes, particularly gut barrier function and inflammation.

Gut Barrier Integrity: SCFAs, especially butyrate, serve as an energy source for colonocytes and enhance the integrity of the intestinal barrier. They upregulate the expression of tight junction proteins such as occludin and ZO-1. This is potentially mediated through the activation of signaling pathways like ERK1/2 and the inhibition of pathways that promote inflammation, such as NF-κB and MAPK.[8][9]

Anti-inflammatory Effects: SCFAs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production. They can also modulate the activity of immune cells.

References

- 1. STACHYOSE | 470-55-3 [chemicalbook.com]

- 2. stachyose hydrate from stachys tuberifera [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A LC-MS/MS method for the determination of stachyose in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stachyose | C24H42O21 | CID 439531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enhancing gut barrier integrity: Upregulation of tight junction proteins by chitosan oligosaccharide through the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tight Junction Proteins at the Crossroads of Inflammation, Barrier Function, and Disease Modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stachyose Tetrahydrate Biosynthesis Pathway in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Stachyose (B150584) and the Raffinose (B1225341) Family Oligosaccharides (RFOs)

Stachyose is a non-reducing tetrasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), a class of α-galactosyl derivatives of sucrose (B13894).[1][2][3] Structurally, stachyose consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[2][4] RFOs are the second most abundant group of soluble carbohydrates in the plant kingdom after sucrose and are nearly ubiquitous.[1][2] This family also includes the trisaccharide raffinose and the pentasaccharide verbascose (B1348371).[1]

RFOs, including stachyose, are central to plant physiology. They function as significant transport and storage carbohydrates and are crucial for protecting plants against various abiotic stresses such as cold, drought, and high salinity.[1][5][6] They are particularly concentrated in seeds, where their presence is linked to desiccation tolerance, longevity, and overall vigor.[1][3] The roles of RFOs as osmoprotectants, membrane stabilizers, and antioxidants make their biosynthesis a critical area of study for developing stress-tolerant crops.[1][7]

The Core Biosynthesis Pathway of Stachyose

In higher plants, the synthesis of stachyose is predominantly carried out through a galactinol-dependent pathway.[1][6] This multi-step enzymatic process occurs in the cytoplasm and involves the sequential addition of galactose moieties to a sucrose molecule, with galactinol (B1212831) acting as the galactose donor.[1][8][9]

Step 1: Galactinol Synthesis The pathway is initiated by the enzyme Galactinol Synthase (GolS) (EC 2.4.1.123).[5] GolS catalyzes the transfer of a galactose unit from UDP-galactose to myo-inositol, resulting in the formation of galactinol.[1][8] This is widely regarded as the committed and primary regulatory step in the entire RFO biosynthesis pathway.[1][10][11]

Reaction: UDP-galactose + myo-inositol → Galactinol + UDP

Step 2: Raffinose Synthesis Next, Raffinose Synthase (RS) (EC 2.4.1.82) facilitates the transfer of a galactose unit from galactinol to a sucrose molecule.[9] This reaction produces the trisaccharide raffinose and releases myo-inositol, which can be recycled for further galactinol synthesis.[1][8]

Reaction: Galactinol + Sucrose → Raffinose + myo-inositol

Step 3: Stachyose Synthesis The final step in stachyose formation is catalyzed by Stachyose Synthase (STS) (EC 2.4.1.67).[9] This enzyme transfers a second galactose unit from another galactinol molecule to raffinose, yielding the tetrasaccharide stachyose.[1][9][12]

Reaction: Galactinol + Raffinose → Stachyose + myo-inositol

Further elongation of the chain can occur; for instance, verbascose can be synthesized by adding another galactose unit to stachyose, a reaction that can also be catalyzed by a multifunctional Stachyose Synthase in some species.[1][12]

Regulation and Subcellular Localization

The biosynthesis of stachyose is tightly regulated, primarily at the transcriptional level, in response to developmental cues and environmental stress.[1] Abiotic stresses like drought, cold, and salinity are potent inducers of the pathway, leading to the upregulation of biosynthesis genes, particularly GolS.[1][11] Transcription factors, such as Heat Shock Factors (HSFs), have been shown to directly regulate the expression of GolS1, linking stress signaling to RFO accumulation.[13]

Immunocytochemical studies in plants like Cucurbita pepo (squash) and Cucumis melo (melon) have localized the enzymes for stachyose synthesis.[14][15] The pathway is active in both photosynthetic mesophyll cells and specialized companion cells in the minor veins known as intermediary cells.[14][16] However, the synthesis is predominantly associated with these intermediary cells.[14][15] This specific localization is crucial for the "polymer trap model" of phloem loading, where sucrose synthesized in the mesophyll diffuses into intermediary cells, is converted into larger RFOs like stachyose, and is thus "trapped" and concentrated for long-distance transport.[2]

Quantitative Data on Stachyose Biosynthesis

The accumulation of stachyose and the activity of its biosynthetic enzymes vary significantly among plant species, tissues, and environmental conditions.

Table 1: Stachyose Content in Select Plant Species (Seeds/Meal)

| Plant Family | Species | Stachyose Content (mg/g of defatted meal) |

| Leguminosae | Soybean (Glycine max) | 14 - 67 |

| Leguminosae | Pea (Pisum sativum) | 25 - 60 |

| Leguminosae | Lentil (Lens culinaris) | 20 - 45 |

| Data compiled from literature, exact values can vary by cultivar and environmental conditions.[3][17] |

Table 2: Representative Stachyose Accumulation Under Abiotic Stress

| Plant Organ | Treatment | Stachyose Content (mg/g dry weight) | Fold Increase |

| Leaf | Control | ~1.5 | - |

| Leaf | Cold Stress (4°C for 7 days) | ~6.0 | 4.0x |

| Root | Control | ~0.8 | - |

| Root | Drought Stress (10 days) | ~3.2 | 4.0x |

| Illustrative data based on trends reported in stress studies.[2] |

Table 3: Kinetic Parameters of RFO Biosynthesis Enzymes

| Enzyme | Plant Source | Substrate | Km (mM) | Vmax (units) |

| Galactinol Synthase (GS) | In vitro system | myo-inositol | 2 - 15 | Not specified |

| Raffinose Synthase (RS) | In vitro system | Sucrose | 2 - 25 | Not specified |

| Stachyose Synthase (STS) | Lentil (Lens culinaris) | Raffinose | 28 | 9.09 nkat/mg protein |

| Data sourced from in vitro and purification studies.[18][19] |

Key Experimental Protocols

Precise analysis of the stachyose pathway requires robust methodologies for metabolite quantification and enzyme activity assessment.

Protocol: RFO Extraction and Quantification by HPAE-PAD

This protocol outlines a common method for extracting and quantifying RFOs from plant tissues using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), which offers high sensitivity and resolution.[1][20]

1. Sample Preparation:

-

Harvest plant tissue (e.g., leaves, seeds) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[1]

-

Lyophilize the tissue until completely dry (approx. 48 hours).

-

Grind the dried tissue to a fine, homogenous powder. Store at -80°C if not analyzed immediately.[1]

2. Extraction:

-

Weigh approximately 20-50 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) ethanol.[1]

-

Incubate the mixture at 80°C for 1 hour, vortexing every 15 minutes to ensure thorough extraction.[1]

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant containing the soluble carbohydrates to a new tube.

3. Sample Cleanup (Optional but Recommended):

-

To remove interfering compounds, the extract can be passed through a C18 solid-phase extraction (SPE) column.

-

Dry the final extract under a vacuum or nitrogen stream and resuspend in a known volume of ultrapure water before analysis.

4. HPAE-PAD Analysis:

-

System: An HPAE-PAD system (e.g., Dionex) equipped with a gold electrode.

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

-

Elution: Use a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) to separate the different sugars. A typical run time is 20-30 minutes.[20]

-

Quantification: Identify and quantify peaks by comparing retention times and peak areas to those of authentic standards (myo-inositol, galactinol, sucrose, raffinose, stachyose).[20]

Protocol: Galactinol Synthase (GolS) Activity Assay

This assay measures the activity of the key regulatory enzyme, GolS, in a crude protein extract.[1]

1. Protein Extraction:

-

Grind ~200 mg of frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in 1 mL of ice-cold Extraction Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM DTT, 1 mM EDTA, protease inhibitors).

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.[1]

-

Determine the total protein concentration using a Bradford assay.[1]

2. Enzyme Assay:

-

Set up the reaction in a microcentrifuge tube on ice:

-

50 µL Assay Buffer (100 mM HEPES-KOH, pH 7.0)

-

10 µL of 20 mM UDP-galactose

-

10 µL of 40 mM myo-inositol

-

20 µL of crude protein extract (~50-100 µg total protein)

-

Deionized water to a final volume of 100 µL.[1]

-

-

Include a negative control (e.g., boiled extract or no substrate).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by heating at 95°C for 5 minutes.

-

Centrifuge to pellet denatured protein and analyze the supernatant.

3. Product Quantification:

-

Quantify the amount of galactinol produced using the HPAE-PAD method described in Protocol 5.1.

-

Calculate the specific activity as µmol of galactinol produced per minute per mg of protein.

Conclusion

The stachyose tetrahydrate biosynthesis pathway is a fundamental component of plant metabolism, with profound implications for carbon allocation, transport, and environmental stress resilience. The pathway's core reactions, catalyzed by GolS, RS, and STS, are tightly regulated in response to both developmental programs and external stimuli. A thorough understanding of this pathway, supported by robust quantitative and analytical methods, provides a powerful toolkit for researchers. For drug development professionals, understanding plant oligosaccharides can inform the study of prebiotics and other bioactive compounds. For scientists in agriculture, manipulating this pathway holds significant promise for enhancing crop durability and yield in the face of a changing climate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Stachyose - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 9. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress on the function of galactinol synthase gene family in plants [zjnyxb.cn]

- 11. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 13. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Localization of galactinol, raffinose, and stachyose synthesis in Cucurbita pepo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Distribution and immunolocalization of stachyose synthase in Cucumis melo L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stachyose Synthesis in Source Leaf Tissues of the CAM Plant Xerosicyos danguyi H. Humb - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachyose Tetrahydrate: A Deep Dive into its Prebiotic Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a non-digestible tetrasaccharide, has garnered significant attention within the scientific community for its potent prebiotic properties. This technical guide elucidates the core mechanism of action by which stachyose tetrahydrate modulates the gut microbiota, enhances intestinal barrier function, and influences host physiology. Through a comprehensive review of in vitro and in vivo studies, this document details the selective fermentation of stachyose by beneficial gut bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the downstream effects on host signaling pathways. Quantitative data from key studies are summarized, experimental protocols are detailed, and crucial molecular interactions are visualized to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Stachyose is a functional oligosaccharide belonging to the raffinose (B1225341) family, composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Due to its α-galactosidic linkages, stachyose resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[2][3] In the colon, it serves as a selective substrate for beneficial microorganisms, thereby qualifying as a prebiotic.[2][4] This guide explores the intricate mechanisms through which stachyose exerts its health-promoting effects, focusing on its role in shaping the gut microbial ecosystem and modulating host-microbe interactions.

Core Mechanism of Action: Selective Fermentation and Metabolite Production

The primary mechanism of stachyose as a prebiotic lies in its selective fermentation by specific gut bacteria. This process leads to a shift in the composition and activity of the gut microbiota and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).

Modulation of Gut Microbiota Composition

In vitro and in vivo studies have consistently demonstrated that stachyose supplementation significantly alters the gut microbial landscape. It selectively promotes the proliferation of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of potential pathogens.[2][5][6][7]

A study on the in vitro fermentation of stachyose using human fecal microbiota showed a significant increase in the relative abundance of Bifidobacterium, Faecalibacterium, Lactobacillus, and Prevotella.[5] Conversely, the relative abundance of potentially pathogenic genera like Bacteroides and Escherichia-Shigella was significantly reduced.[5] Similarly, research on obese children revealed that stachyose supplementation in vitro led to an increase in Bifidobacterium and Faecalibacterium and a decrease in Escherichia-Shigella, Parabacteroides, Eggerthella, and Flavonifractor.[6][7] In animal models, stachyose has been shown to increase the abundance of Akkermansia muciniphila, a bacterium known for its beneficial effects on gut barrier function and metabolic health.[8][9]

Table 1: Effects of Stachyose on Gut Microbiota Composition (In Vitro Human Fecal Fermentation)

| Bacterial Genus | Change with Stachyose Supplementation | Reference |

| Bifidobacterium | Increased | [5][6] |

| Faecalibacterium | Increased | [5][6] |

| Lactobacillus | Increased | [5] |

| Prevotella | Increased | [5] |

| Bacteroides | Decreased | [5] |

| Escherichia-Shigella | Decreased | [5][6] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by gut bacteria leads to the production of SCFAs, mainly acetate (B1210297), propionate (B1217596), and butyrate (B1204436).[5][10] These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health.

-

Acetate: The most abundant SCFA, acetate serves as an energy source for peripheral tissues and is a substrate for the synthesis of cholesterol and fatty acids.[7]

-

Propionate: Primarily produced by Bacteroidetes, propionate is mainly utilized by the liver for gluconeogenesis and has been shown to have hypocholesterolemic effects.[6]

-

Butyrate: The preferred energy source for colonocytes, butyrate strengthens the gut barrier, has anti-inflammatory properties, and can induce apoptosis in cancer cells.[5]

In vitro fermentation studies have demonstrated that stachyose significantly increases the production of acetate and butyrate.[5] One study found that after 24 hours of fermentation, stachyose led to a significant increase in acetate and butyrate concentrations, while the levels of isobutyric acid, pentanoic acid, and isopentanoic acid, which are often associated with protein fermentation, decreased.[5]

Table 2: Short-Chain Fatty Acid Production from In Vitro Stachyose Fermentation

| Short-Chain Fatty Acid | Change with Stachyose Supplementation | Reference |

| Acetate | Increased | [5][6] |

| Propionate | Reduced | [6] |

| Butyrate | Increased | [5] |

| Isobutyric Acid | Decreased | [5] |

| Pentanoic Acid | Decreased | [5] |

| Isopentanoic Acid | Decreased | [5] |

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut lumen into the bloodstream. Stachyose has been shown to enhance gut barrier integrity through multiple mechanisms.

Upregulation of Tight Junction Proteins

Stachyose supplementation has been found to increase the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which are critical for maintaining the integrity of the intestinal epithelial barrier.[8][9][11] In a study using germ-free mice transplanted with human infant fecal microbiota, stachyose intake led to increased expression of occludin and ZO-1.[8]

Modulation of Mucin Production

Mucins, produced by goblet cells, form a protective layer that lubricates the intestinal surface and prevents direct contact of microbes with the epithelium. Dietary stachyose at a concentration of 5% was shown to significantly increase mucin-2 (MUC2) secretion in juvenile turbot.[11]

Immunomodulatory Effects

The gut microbiota and its metabolites play a pivotal role in shaping the host immune system. Stachyose, by modulating the gut ecosystem, exerts significant immunomodulatory effects.

Anti-inflammatory Action

Stachyose has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways. In a study with germ-free mice, stachyose reduced the levels of lipopolysaccharide (LPS), IL-1β, IL-17, and TNF-α by downregulating the expression of NF-κB.[8] Another study showed that stachyose could inhibit the TLR4/NF-κB signaling pathway, a key pathway in inflammatory responses, both in vitro in LPS-stimulated macrophages and in vivo in a mouse model of colitis.[12]

Modulation of Immune Cell Populations

Stachyose has been shown to influence the distribution of immune cells. In high-fat diet-fed mice, stachyose supplementation antagonized the decrease in the peripheral CD4+ T cell population.[13][14]

Signaling Pathways and Experimental Workflows

Stachyose Fermentation and SCFA Production Pathway

References

- 1. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 2. Comparing Stachyose Powder with Other Prebiotic Supplements Article - ArticleTed - News and Articles [articleted.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stachyose increases intestinal barrier through Akkermansia muciniphila and reduces gut inflammation in germ-free mice after human fecal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. yanxianli.com [yanxianli.com]

- 12. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Stachyose tetrahydrate in plant physiology

An In-depth Technical Guide on the Role of Stachyose (B150584) Tetrahydrate in Plant Physiology

Introduction

Stachyose, a non-reducing tetrasaccharide, is a prominent member of the Raffinose (B1225341) Family Oligosaccharides (RFOs), a class of soluble carbohydrates second only to sucrose (B13894) in abundance within the plant kingdom.[1] Structurally, stachyose consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, with the full chemical structure being α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[2] It is naturally found in a wide variety of plants, accumulating primarily in seeds, roots, and tubers.[2] As a key physiological compound, stachyose is implicated in several core plant processes, including long-distance carbon transport, carbohydrate storage, and mediating responses to environmental stress.[1][3][4] This guide provides a comprehensive technical overview of the biosynthesis, transport, and multifaceted functions of stachyose in plant physiology, supplemented with quantitative data, detailed experimental protocols, and pathway diagrams for researchers, scientists, and drug development professionals.

Biochemistry of Stachyose

Biosynthesis Pathway

The primary route for stachyose synthesis in plants is the galactinol-dependent pathway, which occurs in the cytoplasm.[5][6] This pathway involves the sequential addition of galactose units to a sucrose molecule.

-

Galactinol (B1212831) Synthesis : The pathway begins with the synthesis of the galactosyl donor, galactinol. Galactinol synthase (GolS) catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol.[5][7][8]

-

Raffinose Synthesis : Raffinose synthase (RS) then transfers a galactose unit from galactinol to sucrose, producing the trisaccharide raffinose.[5][7][9]

-

Stachyose Synthesis : Finally, stachyose synthase (STS) catalyzes the transfer of a second galactose unit from galactinol to raffinose, forming the tetrasaccharide stachyose.[5][7][9] This reaction is reversible.[9]

In some plant tissues, particularly leaves, a galactinol-independent pathway exists where galactan:galactan galactosyltransferase (GGT) can synthesize higher RFOs like stachyose by transferring a galactosyl moiety from one RFO molecule to another.[5][9][10]

Catabolism

During processes like seed germination, stored stachyose is hydrolyzed by α-galactosidase enzymes.[2] This enzymatic breakdown releases galactose, glucose, and fructose, which serve as a readily available energy source for the metabolic needs of the growing seedling.[2] The activity of α-galactosidase peaks as RFO levels decline, ensuring an efficient conversion of stored oligosaccharides into usable monosaccharides.[2]

Physiological Roles of Stachyose

Carbon Transport and Storage

In many plant families, including Cucurbitaceae and Fabaceae, stachyose is a primary form of sugar transported long distances via the phloem.[2][3][10] This transport is often facilitated by a symplastic loading mechanism known as the "polymer trap model". In this system, sucrose synthesized in leaf mesophyll cells diffuses into specialized intermediary cells through plasmodesmata.[1] Inside these cells, sucrose is converted into the larger oligosaccharides raffinose and stachyose.[1] Due to their increased size, these RFOs are unable to diffuse back into the mesophyll and are effectively "trapped" within the phloem, establishing a concentration gradient that drives the bulk flow of sugars to sink tissues like roots, fruits, and seeds.[1][4]

In addition to transport, stachyose serves as a significant carbon storage compound, particularly in the seeds and vegetative storage organs of legumes and other species.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Raffinose synthase enhances drought tolerance through raffinose synthesis or galactinol hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 10. portlandpress.com [portlandpress.com]

Stachyose Tetrahydrate (CAS No. 10094-58-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584) tetrahydrate, a naturally occurring tetrasaccharide, is gaining significant attention in the scientific community for its potential therapeutic applications. As a functional oligosaccharide, it primarily acts as a prebiotic, modulating the gut microbiota and influencing various physiological processes. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and underlying mechanisms of action of stachyose tetrahydrate. Detailed experimental protocols for its analysis and evaluation are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a slightly sweet taste.[1][2] It is a non-reducing sugar, stable under acidic and high-temperature conditions.[3] Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10094-58-3 | [1][7] |

| Molecular Formula | C₂₄H₄₂O₂₁·4H₂O | [7][8] |

| Molecular Weight | 738.64 g/mol | [1][8][9] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 95-105 °C | [1][10] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][11] |

| Optical Rotation | +133° (c=5, H₂O) | [1] |

| Sweetness | Approximately 28% that of sucrose | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for Stachyose

| Technique | Key Observations/Data | Reference(s) |

| ¹H-NMR | Complex spectrum with multiple overlapping signals in the carbohydrate region (approx. 3.5-5.5 ppm). Anomeric protons are typically found in the downfield region. | [12][13] |

| ¹³C-NMR | Resonances for anomeric carbons appear in the 90-110 ppm region. Other carbon signals are found between 60-85 ppm. | [12] |

| Mass Spectrometry | ESI-MS (Negative Ion Mode): [M-H]⁻ at m/z 665.2. | [12] |

| FTIR | Characteristic broad O-H stretching band and C-O stretching vibrations typical of carbohydrates. | [13] |

Biological Activity and Mechanism of Action

The primary biological role of stachyose is as a prebiotic, influencing the composition and metabolic activity of the gut microbiota. It also exhibits direct effects on certain cell types, including cancer cells.

Prebiotic Effects on Gut Microbiota

Stachyose is not hydrolyzed by human digestive enzymes and reaches the colon intact, where it is selectively fermented by beneficial bacteria.[3]

-

Stimulation of Beneficial Bacteria: In vitro and in vivo studies have demonstrated that stachyose significantly promotes the growth of beneficial bacteria such as Bifidobacterium, Lactobacillus, Faecalibacterium, and Akkermansia.[7][8][14]

-

Inhibition of Pathogenic Bacteria: Conversely, stachyose has been shown to decrease the abundance of potentially harmful bacteria, including Escherichia-Shigella and Clostridium.[7][8]

-

Production of Short-Chain Fatty Acids (SCFAs): Fermentation of stachyose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[8][15] These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for pathogens and providing an energy source for colonocytes.

Anti-Cancer and Apoptotic Effects

Stachyose has been shown to have a direct inhibitory effect on human colon cancer cells.

-

Induction of Apoptosis in Caco-2 Cells: Stachyose induces apoptosis in Caco-2 human colon adenocarcinoma cells in a dose-dependent manner.[1][3]

-

Mechanism of Apoptosis: The apoptotic mechanism involves the caspase-dependent mitochondrial pathway.[1] Stachyose treatment leads to a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1] This results in the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[1][10]

Table 3: Inhibitory Effects of Stachyose on Caco-2 Cell Proliferation

| Stachyose Concentration (mg/mL) | Cell Inhibitory Rate (%) |

| 0.4 | 15.31 ± 3.20 |

| 0.8 | 28.45 ± 2.10 |

| 1.6 | 40.23 ± 5.70 |

| 3.2 | 55.67 ± 4.50 |

| (Data from a study on Caco-2 cells)[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.

Quantification of Stachyose by HPLC-RID

This method is suitable for the quantification of stachyose in various samples.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

-

Column: A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., COSMOSIL Sugar-D, 4.6 x 250 mm).

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

-

Flow Rate: 0.5-1.25 mL/min.

-

Column Temperature: 30-35°C.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Compare the peak area of stachyose in the sample to the calibration curve to determine its concentration.

In Vitro Cell Proliferation (MTT) Assay

This assay assesses the effect of stachyose on the viability and proliferation of cells, such as Caco-2.

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[13]

-

Treatment: Treat the cells with various concentrations of this compound dissolved in serum-free medium for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat Caco-2 cells with stachyose as described in the MTT assay protocol.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry.

Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1

JC-1 is a cationic dye that indicates mitochondrial health.

-

Cell Treatment: Treat cells with stachyose as previously described. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP.

-

JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases-3 and -9.

-

Cell Lysis: Lyse the stachyose-treated cells using a lysis buffer provided in a commercial caspase activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific colorimetric or fluorometric substrate for caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Calculation: Determine the caspase activity based on the signal intensity, normalized to the protein concentration.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

-

Protein Extraction: Extract total protein from stachyose-treated and control cells.

-

Protein Quantification: Determine the protein concentration of the extracts.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cytochrome C, cleaved caspase-3, and cleaved caspase-9, as well as a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

In Vitro Fecal Fermentation

This model simulates the fermentation of stachyose by the human gut microbiota.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10-20% w/v) in an anaerobic phosphate (B84403) buffer.

-

Fermentation Medium: Prepare a basal nutrient medium that supports the growth of gut bacteria.

-

Fermentation Setup: In an anaerobic chamber, add the fecal slurry and this compound (as the substrate) to the fermentation medium in sealed vessels. Include a control without stachyose.

-

Incubation: Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).

-

Sample Collection: At different time points, collect samples for microbiota and metabolite analysis.

16S rRNA Gene Sequencing and Analysis

This method is used to characterize the composition of the gut microbiota.

-

DNA Extraction: Extract total bacterial DNA from the fecal fermentation samples.

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina MiSeq platform).

-

Bioinformatic Analysis:

-

Quality Filtering: Filter the raw sequencing reads to remove low-quality sequences.

-

OTU/ASV Picking: Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA, Greengenes).

-

Diversity Analysis: Calculate alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) indices.

-

Statistical Analysis: Identify differentially abundant taxa between the stachyose-treated and control groups.

-

Visualizations

Caption: Stachyose-induced apoptosis signaling pathway in Caco-2 cells.

Caption: Experimental workflow for investigating stachyose-induced apoptosis.

Caption: Workflow for assessing the prebiotic effects of stachyose.

Conclusion

This compound is a promising functional food ingredient and potential therapeutic agent. Its well-established prebiotic effects, coupled with its ability to induce apoptosis in colon cancer cells, highlight its multifaceted biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound in human health and disease. Future research should focus on elucidating the precise molecular interactions of stachyose with gut microbial enzymes and host cell receptors to fully unravel its mechanisms of action and to develop targeted applications.

References

- 1. Frontiers | A species-level identification pipeline for human gut microbiota based on the V3-V4 regions of 16S rRNA [frontiersin.org]

- 2. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GitHub - jianhong/16S_pipeline: 16S RNA microbiome pipeline [github.com]

- 4. researchgate.net [researchgate.net]

- 5. 101.200.202.226 [101.200.202.226]

- 6. dwscientific.com [dwscientific.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. abcam.com [abcam.com]

- 9. kumc.edu [kumc.edu]

- 10. A Pipeline for Reproducible Human 16S rRna Microbiome Analysis - ProQuest [proquest.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. bosterbio.com [bosterbio.com]

- 13. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Stachyose Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of stachyose (B150584) tetrahydrate, a key process in food technology, nutrition, and potentially, therapeutic development. Stachyose, a tetrasaccharide, is a member of the Raffinose (B1225341) Family Oligosaccharides (RFOs) found in various plants, including beans and soybeans.[1][2][3] While it possesses prebiotic properties, its accumulation can cause gastrointestinal discomfort in humans and other monogastric animals who lack the necessary digestive enzymes.[1][4][5] Enzymatic hydrolysis offers a precise method to break down stachyose, enhancing nutritional value and enabling further applications.

Introduction to Stachyose

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[3][6][7][8] Specifically, its structure is gal(α1→6)gal(α1→6)glc(α1↔2β)fru.[3] As a functional oligosaccharide, it can selectively promote the growth of beneficial gut bacteria.[8][9] However, the absence of the α-galactosidase enzyme in the human small intestine prevents its digestion, leading to fermentation in the large intestine and subsequent flatulence.[4][10] This necessitates its removal or conversion in various food products.

Core Mechanism of Enzymatic Hydrolysis

The primary enzymatic route for stachyose hydrolysis involves the cleavage of α-1,6-glycosidic bonds by the enzyme α-galactosidase (EC 3.2.1.22).[5][10] This process occurs sequentially.

-

Step 1: α-galactosidase first cleaves the terminal α-1,6-linked galactose residue from stachyose. This reaction yields one molecule of galactose and one molecule of the trisaccharide raffinose .

-

Step 2: The same enzyme then acts on raffinose, cleaving its terminal α-1,6-linked galactose residue. This produces another molecule of galactose and one molecule of sucrose (B13894) .

-

Step 3 (Optional): If invertase or sucrase activity is present, the resulting sucrose can be further hydrolyzed into glucose and fructose (B13574) .

Upon complete hydrolysis, one mole of stachyose yields two moles of galactose, one mole of glucose, and one mole of fructose.[6][7][11]

An alternative, less common pathway involves the enzyme β-D-fructofuranosidase (invertase, EC 3.2.1.26). This enzyme can cleave the α1↔2β glycosidic linkage between the glucose and fructose units in stachyose, releasing fructose and producing manninotriose.[12]

Quantitative Data on Stachyose Hydrolysis

The efficiency of enzymatic hydrolysis is dependent on the source of the enzyme and the reaction conditions. Below are tables summarizing key quantitative data from various studies.

Table 1: Optimal Reaction Conditions for α-Galactosidases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Gibberella fujikuroi | 5.5 - 6.0 | 55 | [13] |

| Tremella aurantialba | 5.0 | 54 | [14] |

| Termitomyces eurrhizus | 5.0 | 60 | [5] |

| Debaryomyces hansenii UFV-1 | - | 60 | [10] |

| Lactosphaera pasteurii | 5.5 | 45 | [15] |

| Aspergillus niger | 4.8 | 60 | [15] |

| Leptothrix cholodnii (β-D-fructofuranosidase) | 6.5 | 50 | [12][16] |

Table 2: Enzyme Kinetic Parameters (Michaelis-Menten Constant, Km)

The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity.

| Enzyme Source | Substrate | Km (mM) | Reference |

| Debaryomyces hansenii UFV-1 | Stachyose | 9.66 | [10] |

| Debaryomyces hansenii UFV-1 | Raffinose | 16 | [10] |

| Debaryomyces hansenii UFV-1 | Melibiose | 2.01 | [10] |

| Debaryomyces hansenii UFV-1 | pNP-α-Gal | 0.30 | [10] |

| Fungal α-Galactosidase | Stachyose | 4.47 | [17] |

| Fungal α-Galactosidase | Raffinose | 15.1 | [17] |

Table 3: Hydrolysis Efficiency and Product Yields

| Enzyme Source | Substrate/Medium | Time (h) | Temperature (°C) | Hydrolysis Completion | Reference |

| Gibberella fujikuroi | Soymilk | 3 | 55 | Complete hydrolysis of stachyose | [13] |

| Tremella aurantialba | Stachyose Solution | 6 | 50 | Complete hydrolysis of stachyose | [14] |

| Debaryomyces hansenii UFV-1 | Soymilk | 4 | 60 | 100% reduction of stachyose and raffinose | [10] |

| Leptothrix cholodnii (β-D-fructofuranosidase) | 2% Stachyose | 24 | 40 | Complete hydrolysis | [12][16] |

| Leptothrix cholodnii (β-D-fructofuranosidase) | 2% Raffinose | 8 | 40 | Complete hydrolysis | [12][16] |

| Immobilized α-Galactosidase | Soymilk | - | 37 | 92.3% hydrolysis of stachyose | [18] |

Experimental Protocols

This section outlines a generalized methodology for the enzymatic hydrolysis of stachyose and the subsequent analysis of its products.

Materials

-

This compound

-

α-Galactosidase (source-dependent, e.g., from Aspergillus niger)

-

Buffer solution (e.g., 50 mM sodium phosphate-citrate buffer, pH adjusted to optimal)

-

Deionized water

-

Heating block or water bath

-

Microcentrifuge tubes

-

Equipment for analysis (TLC plates, developing chamber, HPLC system)

Procedure for Hydrolysis

-

Substrate Preparation : Prepare a solution of stachyose (e.g., 2% w/v) in the selected buffer.[12][16]

-

Enzyme Addition : Add the α-galactosidase solution to the substrate solution to achieve the desired enzyme concentration (e.g., 5 U/mL).[12][16]

-

Incubation : Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a predetermined duration (e.g., 24 hours).[12][14] It is advisable to take samples at various time points to monitor the reaction progress.

-

Reaction Termination : To stop the reaction at each time point, heat the collected sample at 100°C for 5-10 minutes to thermally inactivate the enzyme.[16]

-

Sample Preparation for Analysis : Centrifuge the terminated samples to pellet any denatured protein. The supernatant is used for product analysis.

Product Analysis

-

Thin-Layer Chromatography (TLC) : A common method for qualitative analysis.

-

Stationary Phase : Silica gel plate.

-

Mobile Phase : A solvent system such as n-butanol:acetic acid:water (2:1:1 v/v/v).[12]

-

Visualization : After developing the plate, sugars are visualized by spraying with a reagent (e.g., methanol:sulfuric acid 95:5 v/v) and heating.[12] This allows for the identification of stachyose, raffinose, galactose, and sucrose based on their migration relative to standards.

-

-

High-Performance Liquid Chromatography (HPLC) : Used for accurate quantification of the hydrolysis products. This method provides precise data on the concentration of each saccharide over time, allowing for kinetic analysis and yield determination.[13]

Relevance in Drug Development and Research

The enzymatic hydrolysis of stachyose is not only relevant to the food industry for improving the digestibility of legumes but also holds potential in the pharmaceutical and drug development sectors.

-

Prebiotic and Gut Microbiome Modulation : Stachyose is a known prebiotic.[8] Its controlled hydrolysis into smaller oligosaccharides (like raffinose) or monosaccharides can modulate the composition and metabolic activity of the gut microbiota differently. This is a key area of interest for developing microbiome-targeted therapies for conditions ranging from inflammatory bowel disease to metabolic disorders. The hydrolysis products, such as galactose and sucrose, are readily utilized by a broader range of gut bacteria than stachyose itself.

-

Drug Delivery : The unique chemical structures of oligosaccharides are being explored in drug delivery systems. Understanding the enzymatic breakdown of molecules like stachyose is crucial for designing glycosylated drug carriers that are stable until they reach their target site in the gastrointestinal tract.

-

Production of Functional Ingredients : The hydrolysis of stachyose is a method to produce other functional oligosaccharides, such as raffinose, or valuable monosaccharides like galactose. These products can be used as functional ingredients in pharmaceutical formulations or as starting materials for the synthesis of other bioactive compounds.

References

- 1. Raffinose - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Stachyose - Wikipedia [en.wikipedia.org]

- 4. Czech Journal of Food Sciences: Present status on removal of raffinose family oligosaccharides - a Review [cjfs.agriculturejournals.cz]

- 5. mdpi.com [mdpi.com]

- 6. Stachyose, What is Stachyose? About its Science, Chemistry and Structure [3dchem.com]

- 7. brainly.in [brainly.in]

- 8. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 9. Stachyose Manufacture Service - CD BioGlyco [carbmanufacture.bioglyco.com]

- 10. Extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1 and its use in the hydrolysis of raffinose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One mole of stachyose on hydrolysis yields A1 mole class 12 chemistry CBSE [vedantu.com]

- 12. Efficient Degradation for Raffinose and Stachyose of a β-D-Fructofuranosidase and Its New Function to Improve Gel Properties of Coagulated Fermented-Soymilk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymic hydrolysis of raffinose and stachyose in soymilk by alpha-galactosidase from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Good hydrolysis activity on raffinose family oligosaccharides by a novel α-galactosidase from Tremella aurantialba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Stachyose Tetrahydrate from Soybeans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachyose (B150584) is a naturally occurring tetrasaccharide found in various plants, with soybeans being a particularly rich source.[1][2] It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] As a functional oligosaccharide, stachyose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria.[3] This has led to its widespread interest in the food, pharmaceutical, and feed industries.[3][4] However, its extraction and purification from the complex matrix of soybean material, which includes proteins, lipids, and other sugars like sucrose (B13894) and raffinose (B1225341), requires a multi-step approach.[5]

This document provides a detailed protocol for the extraction and purification of stachyose from defatted soybean meal. The methodology integrates aqueous extraction, ultrafiltration for protein removal, biopurification via fermentation to eliminate sucrose, and final polishing using activated carbon and ion-exchange chromatography.

Experimental Protocols

This protocol outlines a comprehensive method for extracting and purifying stachyose from defatted soybean meal (DSM).

I. Preparation of Soybean Material

-

Source Material: Begin with commercially available defatted soybean meal (DSM). The meal should be of a fine consistency. If starting with whole soybeans, they must first be dehulled, oil-extracted, and milled.

-

Milling & Sieving: Grind the DSM to a fine powder and pass it through a 60-mesh sieve to ensure a uniform particle size, which enhances extraction efficiency.[3]

II. Aqueous Extraction of Oligosaccharides

This step aims to solubilize the oligosaccharides from the soybean matrix.

-

Solvent Preparation: Prepare a 10% (v/v) ethanol-water solution. This has been shown to be more effective for oligosaccharide extraction than distilled water alone.[4][6]

-

Extraction Slurry: In a suitable reaction vessel, combine the sieved DSM powder with the 10% ethanol (B145695) solvent at a solid-to-liquid ratio of 1:5 (w/v).[4][6]

-

Extraction Conditions: Heat the slurry to 50°C and maintain this temperature for 60 minutes with continuous stirring.[4][7] Temperatures above 50°C may cause protein denaturation, which can encase the oligosaccharides and reduce extraction yield.[4]

-

Solid-Liquid Separation: After extraction, separate the solid residue from the liquid extract (whey) by centrifugation at 5,000 rpm for 10-15 minutes.[3]

-

Collection: Carefully decant and collect the supernatant, which contains the crude oligosaccharide extract.

III. Primary Purification: Protein Removal

The crude extract contains a significant amount of soluble proteins which must be removed.

-

Ultrafiltration: Employ an ultrafiltration system to separate the larger protein molecules from the smaller oligosaccharides. This method can effectively remove over 90% of the protein content.[4][6]

-

Membrane: Use a membrane with a molecular weight cut-off (MWCO) suitable for retaining proteins while allowing oligosaccharides to pass through into the permeate.

-

Operation: Process the crude extract through the ultrafiltration unit. The resulting permeate, which is rich in oligosaccharides, should be collected for the next stage.

-

IV. Secondary Purification: Sucrose Removal (Biopurification)

Soybean extract contains a high percentage of sucrose.[5] Selective fermentation is an effective method for its removal.

-

Yeast Inoculation: Use a yeast strain, such as Candida sake or Wickerhamomyces anomalus, that preferentially metabolizes sucrose while leaving stachyose and raffinose largely intact.[5][8] Inoculate the protein-free permeate with the selected yeast culture.

-

Fermentation: Conduct the fermentation under optimized conditions. For example, a process using Candida sake at 28°C for 8 hours can achieve high retention rates for raffinose and stachyose (>85%).[5]

-

Yeast Removal: After fermentation, centrifuge the mixture at 4,000-5,000 rpm for 10 minutes to pellet the yeast cells.[3]

-

Collection: Collect the supernatant, which is now enriched in stachyose and raffinose relative to sucrose.

V. Tertiary Purification: Decolorization & Desalination

This step removes pigments, salts, and other impurities.

-

pH Adjustment: Adjust the pH of the supernatant to approximately 3.5.[3]

-

Activated Carbon Treatment: Add activated carbon (e.g., 1.0% relative to the sugar solids) to the solution for decolorization.[3] Heat the mixture to 40-45°C and stir for 40 minutes.[3]

-

Filtration: Remove the activated carbon by filtration.

-

Ion-Exchange Chromatography: Desalt and further purify the decolorized solution using a series of ion-exchange columns.[3][5]

-

Connect a strong acid cation exchange resin column (e.g., D001-CC or 001x7) in series with a weak base anion exchange resin column (e.g., 201x7 or D392).[3][5]

-

Pass the solution through the columns at a controlled flow rate (e.g., 2-4 m³/m³ resin·h) at 45°C.[3][5]

-

Collect the eluate containing the purified oligosaccharides.

-

VI. Final Product Recovery

-

Concentration: Concentrate the purified eluate using a vacuum evaporator until the solid content reaches 25-30%.[9]

-

Drying: Dry the concentrated solution to obtain a powder. Spray drying is a common industrial method for this step.[9] The resulting product is a highly purified mixture of functional soybean oligosaccharides, primarily stachyose and raffinose.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various stages of the stachyose extraction and purification process, as reported in the literature.

| Parameter | Condition / Value | Stage | Reference |

| Starting Material Content | |||

| Stachyose in Soybeans | 1.4% - 6.7% (dry matter) | Raw Material | [10] |

| Raffinose in Soybeans | 0.1% - 2.1% (dry matter) | Raw Material | [10] |

| Sucrose in Soybeans | 1.5% - 10.2% (dry matter) | Raw Material | [10] |

| Extraction Parameters | |||

| Optimal Solvent | 10% Ethanol-Water Solution | Extraction | [4][6] |

| Optimal Solid:Liquid Ratio | 1:5 (w/v) | Extraction | [4][6] |

| Optimal Temperature | 50 °C | Extraction | [4][6] |

| Oligosaccharide Extraction Yield | ~59% (after 60 min boiling, 1:10 ratio) | Extraction | [7] |

| Purification Efficiency | |||

| Protein Removal | > 90% | Ultrafiltration | [4] |

| Stachyose Retention | ~85.2% | Biopurification | [5] |

| Raffinose Retention | ~85.9% | Biopurification | [5] |

| Final Product Purity | |||

| Stachyose & Raffinose Content | 91.7% | Final Product | [3] |

| Stachyose Content | 62.89% | Final Product | [5] |

| Raffinose Content | 12.09% | Final Product | [5] |

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol for stachyose extraction and purification.

References

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. 3dchem.com [3dchem.com]

- 3. CN102669523A - Method for preparing functional soybean oligosaccharides - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Biopurification of functional soybean oligosaccharides from defatted soybean yellow pulp water fermented by yeast species: A process study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. CN101503469A - Method for extracting soy protein, oligosaccharide and isoflavone from soybean whey by two-stage two-segment film - Google Patents [patents.google.com]

- 10. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chromatographic Purification of Stachyose Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584) tetrahydrate, a functional tetrasaccharide, is of significant interest in the pharmaceutical and nutraceutical industries due to its prebiotic properties and potential health benefits. As a non-digestible oligosaccharide, it selectively stimulates the growth and activity of beneficial gut bacteria. The isolation and purification of stachyose from natural sources, such as various plant tubers and legumes, is a critical step in its development as a therapeutic agent or functional food ingredient. High purity is essential to ensure safety, efficacy, and to enable accurate characterization and formulation.

This document provides detailed application notes and experimental protocols for the purification of stachyose tetrahydrate using three common and effective chromatographic techniques: Macroporous Resin Chromatography, Size Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). These methods offer distinct advantages in terms of selectivity, capacity, and resolution, and their comparative performance is summarized to aid in the selection of the most appropriate technique for specific research and development needs.

Data Presentation: Comparative Analysis of Chromatographic Methods

The selection of a purification strategy often involves a trade-off between purity, recovery, and throughput. The following table summarizes typical performance metrics for the purification of stachyose using the three described chromatographic techniques. These values are compiled from various studies and represent a general comparison to guide methodology selection.

| Chromatographic Method | Purity Achieved (%) | Recovery Rate (%) | Throughput | Primary Separation Principle | Key Advantages |

| Macroporous Resin | 70 - 85 | 85 - 95 | High | Adsorption | High capacity, low cost, suitable for initial cleanup |

| Size Exclusion (SEC) | > 90 | 80 - 90 | Medium | Molecular Size | Gentle, effective for desalting and buffer exchange |

| HILIC | > 95 | 75 - 85 | Low to Medium | Polarity (Hydrophilicity) | High resolution, excellent for final polishing |

Experimental Workflow Overview

The overall process for purifying this compound from a raw plant source involves several key stages, from initial extraction to final polishing and analysis. The choice of chromatographic technique will depend on the desired purity and the scale of the operation.

Application Note: HPLC Analysis of Stachyose Tetrahydrate in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a non-reducing tetrasaccharide, is a functional oligosaccharide found in various plants, particularly in legumes like soybeans. As a prebiotic, it holds significant interest in the pharmaceutical and functional food industries for its potential to modulate gut microbiota. Accurate and reliable quantification of stachyose in plant extracts is crucial for quality control, formulation development, and research. This application note provides a detailed protocol for the analysis of stachyose tetrahydrate using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection.

Principle

This method employs an Amino Propyl (NH2) column for the chromatographic separation of stachyose from other carbohydrates in the plant extract. The mobile phase consists of an isocratic mixture of acetonitrile (B52724) and water, providing optimal separation of polar compounds like sugars. Due to the lack of a UV-absorbing chromophore in stachyose, a Refractive Index (RI) detector is used for universal detection and quantification. Quantification is achieved by comparing the peak area of stachyose in the sample to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

Sample Preparation (Solid Plant Material)

-

Grinding: Mill the dried plant material (e.g., seeds, roots) to a fine powder (20-mesh screen).[1]

-

Defatting (for high-lipid content samples):

-

Accurately weigh approximately 5.0 g of the powdered sample into a flask.

-

Add 50 mL of chloroform (B151607) and reflux for 2 hours at 60°C to remove lipids.[2]

-

Filter the mixture to remove the solvent and air-dry the defatted residue.[2]

-

-

Extraction:

-

Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

-

HPLC Analysis

-

Standard Solution Preparation:

-

Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard (≥98% purity) and dissolve it in 10 mL of deionized water in a volumetric flask.[3][4]

-

Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 mg/mL to 5.0 mg/mL.[3] These will be used to construct the calibration curve.

-

-

Chromatographic Conditions:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each standard solution in ascending order of concentration.

-

Inject 20 µL of the prepared sample solutions.

-

Record the chromatograms and integrate the peak areas corresponding to stachyose. A typical retention time for stachyose is approximately 5.3 minutes under these conditions, though this can vary.[5]

-

-

Quantification: